3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile
Overview
Description
“3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile” is a chemical compound with the molecular formula C9H4ClF4N . It is used in various scientific research and development activities .
Molecular Structure Analysis
The molecular structure of “3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile” consists of 9 carbon atoms, 4 hydrogen atoms, 1 chlorine atom, 4 fluorine atoms, and 1 nitrogen atom . The exact mass of the molecule is 236.996841 Da .Scientific Research Applications
Reactivity and Characterization
- The reactivity of closely related compounds, such as 2-fluoro-4-(trifluoromethyl)-phenylacetonitrile, has been studied, revealing uncommon reactivity with the loss of three fluorine atoms. The resulting trimeric compound was isolated and characterized by NMR and MS/MS studies, proposing an unprecedented mechanism for this behavior (Stazi et al., 2010).
Synthesis Applications
- Fluoroform, CHF3, serves as a non-ozone-depleting, nontoxic, and inexpensive gas used as a difluorocarbene source in converting phenols and thiophenols to their difluoromethoxy and difluorothiomethoxy derivatives. This highlights the use of similar fluorinated compounds in synthesis processes under moderate conditions (Thomoson & Dolbier, 2013).
- A novel approach to the synthesis of α-fluoroacetonitriles demonstrates the preparation of α-fluorophenylacetonitriles through treatment with diethylaminosulfur trifluoride (DAST), showcasing the versatility of fluorinated acetonitriles in synthesizing bioactive compounds (Letourneau & Mccarthy, 1985).
Catalysis and Organic Transformations
- The development of new protocols for tri- and difluoromethylation of various skeletons has become a vital subject in synthetic organic chemistry. Photoredox catalysis has emerged as a useful tool for these reactions, demonstrating the importance of fluoroacetonitriles in facilitating these processes (Koike & Akita, 2016).
Nucleophilic Fluorination
- Electrochemical methods for the nucleophilic fluorination of aromatic molecules showcase the utility of similar fluorinated compounds in the synthesis of radiopharmaceuticals, underlining the method's efficiency and specificity (He et al., 2014).
properties
IUPAC Name |
2-[3-chloro-2-fluoro-6-(trifluoromethyl)phenyl]acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClF4N/c10-7-2-1-6(9(12,13)14)5(3-4-15)8(7)11/h1-2H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUGOTINVGOAFKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)(F)F)CC#N)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClF4N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90378705 | |
Record name | 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90378705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile | |
CAS RN |
261763-16-0 | |
Record name | 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90378705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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